![molecular formula C24H27N5O4S B2847067 Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate CAS No. 1172814-57-1](/img/structure/B2847067.png)
Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Pyridazine is another heterocyclic compound, with a six-membered ring containing four carbon atoms and two nitrogen atoms . Compounds containing these rings have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Synthesis Analysis
The synthesis of compounds containing thiazole and pyridazine rings can involve various chemical reactions. For example, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between s-tetrazine and silyl enol ethers can provide functionalized pyridazines . Thiazole derivatives can be synthesized from various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyridazine ring also has aromatic properties .Chemical Reactions Analysis
Thiazole and pyridazine rings can undergo various chemical reactions. The C-5 atom of the thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . Pyridazines can be synthesized through reactions such as the aza-Diels-Alder reaction .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of a specific compound containing a thiazole and a pyridazine ring would depend on the other groups present in the molecule.Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various diseases.
Analgesic and Anti-inflammatory Activity
Compounds with a thiazole ring have been reported to exhibit analgesic and anti-inflammatory properties . They could potentially be used in the development of new pain relief and anti-inflammatory drugs.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Both thiazole and indole derivatives have demonstrated antiviral activities . They could potentially be used in the development of new antiviral drugs.
Diuretic Activity
Thiazole derivatives have been found to act as diuretics . They could potentially be used in the treatment of conditions like hypertension and edema.
Neuroprotective Activity
Compounds with a thiazole ring have shown neuroprotective effects . They could potentially be used in the treatment of neurodegenerative diseases.
Antitumor or Cytotoxic Activity
Both thiazole and indole derivatives have demonstrated antitumor or cytotoxic activities . They could potentially be used in the development of new cancer therapies.
Anticonvulsant Activity
Thiazole derivatives have shown anticonvulsant activities . They could potentially be used in the treatment of conditions like epilepsy.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Similarly, pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Mode of Action
Thiazole and pyridazine derivatives are known to interact with various biological targets, leading to a range of physiological effects .
Biochemical Pathways
Compounds containing thiazole and pyridazine rings have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole in water, alcohol, and ether may influence its absorption and distribution.
Result of Action
Thiazole and pyridazine derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[2-[[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-3-33-22(30)13-17-15-34-24(25-17)26-23(31)16-7-6-12-29(14-16)21-11-10-19(27-28-21)18-8-4-5-9-20(18)32-2/h4-5,8-11,15-16H,3,6-7,12-14H2,1-2H3,(H,25,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMWPJBICQHCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate |
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